molecular formula C8H5ClF3NO B1348960 2-chloro-N-(2,3,4-trifluorophenyl)acetamide CAS No. 243644-03-3

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B1348960
CAS RN: 243644-03-3
M. Wt: 223.58 g/mol
InChI Key: AZIDVVHPGTUFEB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3,4-trifluorophenyl)acetamide (CTFA) is a synthetic compound that has been widely studied in recent years due to its potential applications in the fields of scientific research, drug synthesis, and biochemistry. CTFA is a versatile compound that can be used as a catalyst, a reagent, or a building block in the synthesis of various compounds. It has been used in the synthesis of various drugs, including antibiotics, antifungal agents, and anti-cancer drugs. Furthermore, CTFA has been shown to possess biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties.

Scientific Research Applications

Synthetic Organic Chemistry Advancements

The studies in synthetic organic chemistry, particularly those involving the N-Ar axis (where Ar stands for an aryl group), highlight the development of N-acylation reagents with enhanced chemoselectivity. Researchers have systematically explored the structure-reactivity relationship, leading to the creation of various N-acyl compounds, including N-acetyl-N-(2-trifluoromethylphenyl) acetamide and others with different substituents, showcasing significantly better chemoselectivity compared to existing N-acylation reagents. These developments have broad implications for synthetic methodologies, offering more precise tools for chemical synthesis (Kondo & Murakami, 2001).

Development of Chiral Ligands

A significant portion of research has been dedicated to the development of chiral ligands possessing a N-Ar prochiral axis. This innovative approach uses the concept of "prochiral" N-Ar axis to design chiral ligands for asymmetric transition metal catalysts, potentially leading to high selectivity in catalyzed reactions. By designing ligands that form stable "chiral" N-Ar axes upon complexation with metals, researchers have achieved high selectivity (up to 99% ee) in palladium-catalyzed asymmetric allylic substitutions. This work underlines the importance of the N-Ar axis in developing new catalysts for asymmetric synthesis, providing a novel pathway for the creation of optically active compounds (Kondo & Murakami, 2001).

properties

IUPAC Name

2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDVVHPGTUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352837
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

CAS RN

243644-03-3
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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